1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione
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Overview
Description
1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a pyridoindole core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-β-carboline: A metabolite with a similar indole structure, known for its biological activity.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
Uniqueness
1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione stands out due to its unique combination of the pyridoindole core and the butane-1,2-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
646058-86-8 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-3-yl)butane-1,2-dione |
InChI |
InChI=1S/C15H12N2O2/c1-2-14(18)15(19)12-7-10-9-5-3-4-6-11(9)17-13(10)8-16-12/h3-8,17H,2H2,1H3 |
InChI Key |
QGVXEMGEHJPYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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